molecular formula C21H18N4O3S B2706385 (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1170257-85-8

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2706385
CAS No.: 1170257-85-8
M. Wt: 406.46
InChI Key: XRYNSGBCGWRSQZ-UHFFFAOYSA-N
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Description

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has shown that related organic compounds, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-APFM), have been investigated for their corrosion inhibition properties on mild steel in acidic media. These compounds were synthesized through condensation and reduction reactions and characterized by Fourier transform infrared spectroscopy (FT-IR). Electrochemical tests confirmed their effectiveness as corrosion inhibitors, with efficiencies up to 80% for 4-4-ABPFM and 73% for 4-4-APFM. These inhibitors were found to behave as mixed inhibitors with dominant cathodic inhibition, and their adsorption on mild steel surfaces followed the Langmuir adsorption isotherm, suggesting the formation of protective thin-layer films on the surface (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activity

A novel series of compounds, including variations of the specified molecule, were synthesized and evaluated for their antimicrobial activity. These compounds were characterized using various analytical techniques and tested against a range of bacterial and fungal strains. The results indicated variable and modest antimicrobial activities for these synthesized compounds, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with potential anti-mycobacterial activity. A study prepared thirty-six structurally diverse compounds and subjected them to in vitro testing against the Mycobacterium tuberculosis H37Rv strain. Several compounds demonstrated significant anti-mycobacterial potential with minimal inhibitory concentrations (MICs) in the low μM range, indicating their potential as novel anti-tubercular agents (Pancholia et al., 2016).

Mechanism of Action

Properties

IUPAC Name

furan-2-yl-[4-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-20(24-7-9-25(10-8-24)21(27)18-6-3-11-28-18)17-13-29-19(23-17)16-12-14-4-1-2-5-15(14)22-16/h1-6,11-13,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNSGBCGWRSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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